Product packaging for Methyl 4-hydroxy-5-iodonicotinate(Cat. No.:)

Methyl 4-hydroxy-5-iodonicotinate

Cat. No.: B13673648
M. Wt: 279.03 g/mol
InChI Key: ZPQRQFMRCMHGPF-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-5-iodonicotinate is a useful research compound. Its molecular formula is C7H6INO3 and its molecular weight is 279.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6INO3 B13673648 Methyl 4-hydroxy-5-iodonicotinate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6INO3

Molecular Weight

279.03 g/mol

IUPAC Name

methyl 5-iodo-4-oxo-1H-pyridine-3-carboxylate

InChI

InChI=1S/C7H6INO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10)

InChI Key

ZPQRQFMRCMHGPF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CNC=C(C1=O)I

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 4 Hydroxy 5 Iodonicotinate

O-Alkylation and O-Acylation Reactions

O-Alkylation: The hydroxyl group can be converted to an ether through O-alkylation. This typically involves deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide, analogous to the Williamson ether synthesis. ysu.edu The choice of base and solvent can be crucial for achieving selective O-alkylation over N-alkylation, as the pyridone tautomer has two nucleophilic centers: the oxygen and the ring nitrogen. ysu.edumdpi.com Studies on the alkylation of pyrimidin-2(1H)-ones have shown that the choice of the alkylating agent can significantly influence the chemoselectivity between N- and O-alkylation. nih.gov

O-Acylation: The hydroxyl group can be esterified through O-acylation, typically by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. chemicalforums.com The reaction of 4-hydroxypyridine (B47283) with acylating agents can lead to the formation of the corresponding ester. As with alkylation, the potential for N-acylation exists due to the tautomerism, and reaction conditions must be chosen carefully to favor O-acylation. chemicalforums.com Acyl-1,4-dihydropyridines have also been developed as versatile acylation reagents. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Methyl 4 Hydroxy 5 Iodonicotinate

Reactivity of the Hydroxyl Group

Tautomerism and its Influence on Reactivity (Keto-Enol Equilibrium)

The chemical behavior of Methyl 4-hydroxy-5-iodonicotinate is significantly influenced by the phenomenon of tautomerism, specifically the keto-enol equilibrium. This involves the migration of a proton and the shifting of double bonds, resulting in two or more interconvertible isomers. In the case of this compound, the 4-hydroxy pyridine (B92270) structure (the enol form) can exist in equilibrium with its keto tautomer, 4-oxo-1,4-dihydropyridine.

The position of this equilibrium is dependent on various factors, including the solvent, temperature, and pH. In many instances, the keto form is the predominant species. This tautomerism has a profound effect on the molecule's reactivity. The enol form presents a nucleophilic hydroxyl group, while the keto form has a reactive carbonyl group and an acidic N-H proton, offering different pathways for chemical transformations. The presence of both tautomers means the compound can react as either a nucleophile or an electrophile at different sites.

Tautomeric FormStructural FeaturesInfluence on Reactivity
Enol Form (4-hydroxypyridine)Aromatic pyridine ring with a hydroxyl (-OH) substituent.The hydroxyl group can undergo O-alkylation, O-acylation, and oxidation. The aromatic ring is activated towards electrophilic substitution.
Keto Form (4-pyridone)Dihydropyridine ring with a carbonyl (C=O) group and an N-H bond.The carbonyl group is susceptible to nucleophilic attack. The N-H proton is acidic and can be removed by a base, facilitating N-alkylation or N-acylation.

Oxidation Reactions of the Hydroxyl Moiety

The hydroxyl group of the 4-hydroxypyridine (B47283) tautomer of this compound can undergo oxidation. This transformation typically involves the use of common oxidizing agents to convert the hydroxyl group into a carbonyl functionality. The specific product of the oxidation reaction depends on the strength and nature of the oxidizing agent used.

Mild oxidizing agents will typically convert the secondary alcohol of the enol form to a ketone. Stronger oxidizing agents may lead to ring-opening or other degradative reactions, though these are less controlled. The presence of the electron-rich pyridine ring and the iodine substituent can influence the course of the oxidation.

Oxidizing AgentReaction ConditionsExpected Product
Potassium permanganate (B83412) (KMnO4)Aqueous medium, often under acidic or basic conditions. Oxidation of the hydroxyl group to a carbonyl group.
Chromium trioxide (CrO3)Typically in a non-aqueous solvent like acetic acid or pyridine. Conversion of the hydroxyl group to a ketone.
Hydrogen peroxide (H2O2)Often used with a catalyst. Can lead to the formation of N-oxides or other oxidation products.

Reactivity of the Methyl Ester Group

The methyl ester group (-COOCH₃) at the 3-position of the pyridine ring is another key site of reactivity in this compound. This group can undergo several important transformations, including hydrolysis, amidation, and reduction.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-hydroxy-5-iodonicotinic acid. This reaction is typically carried out under either acidic or basic conditions. Base-catalyzed hydrolysis, often using an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide, is a common method. nih.gov The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. Subsequent protonation of the resulting carboxylate salt yields the carboxylic acid.

Reaction TypeReagentsConditionsProduct
Base-catalyzed hydrolysisPotassium hydroxide (KOH) or Sodium hydroxide (NaOH) in a water/alcohol mixture. nih.govModerate temperatures, often with refluxing for several hours. nih.gov4-hydroxy-5-iodonicotinic acid
Acid-catalyzed hydrolysisStrong acid (e.g., HCl, H₂SO₄) in aqueous solution.Typically requires heating.4-hydroxy-5-iodonicotinic acid

Transamidation and Amidification Reactions

The methyl ester group can react with amines to form the corresponding amides. This transamidation reaction is another example of nucleophilic acyl substitution. The reaction is often facilitated by heating the ester with an amine, sometimes in the presence of a catalyst. The use of ammonia (B1221849) will yield the primary amide, while primary or secondary amines will produce N-substituted amides. This reaction is valuable for introducing new functional groups and building more complex molecules. For instance, reactions with amines can introduce new nitrogen-containing substituents on the pyridine ring. youtube.com

Reduction to Alcohol Functionality

The methyl ester group can be reduced to a primary alcohol, yielding (4-hydroxy-5-iodo-3-pyridinyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents like sodium borohydride (B1222165) are often not reactive enough to reduce esters. Lithium aluminum hydride (LiAlH₄) is a common reagent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran.

Electrophilic and Nucleophilic Attack Sites on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This generally makes it less reactive towards electrophilic aromatic substitution than benzene. youtube.com However, the substituents on the ring significantly influence its reactivity and the position of attack.

The hydroxyl group at C4 is a strong activating group and an ortho-, para-director. The methyl ester at C3 is a deactivating group and a meta-director. The iodine at C5 is a deactivating group but an ortho-, para-director.

Electrophilic Attack: For an electrophilic attack, the activating effect of the hydroxyl group will be dominant. It will direct incoming electrophiles to the positions ortho and para to it, which are C3 and C5. However, these positions are already substituted. The next most likely position for electrophilic attack would be C2 or C6, influenced by the directing effects of all substituents.

Nucleophilic Attack: Pyridine and its derivatives are more susceptible to nucleophilic aromatic substitution than benzene, particularly when electron-withdrawing groups are present. The reaction typically occurs at positions ortho or para to the ring nitrogen. youtube.com In this compound, the presence of the iodine atom, a good leaving group, at C5 makes this a potential site for nucleophilic substitution. The electron-withdrawing nature of the ester group can further facilitate nucleophilic attack on the ring.

Type of AttackInfluencing FactorsPredicted Sites of Attack
Electrophilic - Activating -OH group at C4. - Deactivating -COOCH₃ group at C3. - Deactivating but ortho, para-directing -I at C5.C2 and C6 are the most probable sites for electrophilic substitution.
Nucleophilic - Electron-deficient pyridine ring. - Iodine at C5 is a good leaving group.C5 is a likely site for nucleophilic substitution, replacing the iodine atom. C2 and C6 are also potential sites due to the influence of the ring nitrogen.

Derivatization and Structural Diversification Strategies

Synthesis of Analogs through Functional Group Interconversions

The functional groups present in Methyl 4-hydroxy-5-iodonicotinate, namely the hydroxyl, iodo, and ester moieties, are amenable to a wide range of interconversions, providing a straightforward approach to generating structural analogs.

The hydrolysis of the methyl ester to the corresponding carboxylic acid is a fundamental transformation. This can be achieved under either acidic or basic conditions. pressbooks.publibretexts.org For instance, heating the ester in the presence of a strong acid and excess water can reverse the esterification process. libretexts.org Alternatively, saponification using a base like sodium hydroxide (B78521) leads to the formation of the carboxylate salt, which can then be acidified to yield the free carboxylic acid. libretexts.org

The hydroxyl group can be converted into other functionalities. For example, it can be transformed into a sulfonic ester, such as a mesylate or tosylate, which are excellent leaving groups in nucleophilic substitution reactions. ub.edu This activation allows for the introduction of various nucleophiles at the 4-position of the pyridine (B92270) ring.

The iodine atom at the 5-position is a key handle for derivatization, particularly through cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the structural diversity of the scaffold.

Starting MaterialReagents and ConditionsProductTransformation
This compound1. NaOH, H₂O, heat; 2. H⁺4-Hydroxy-5-iodonicotinic acidEster Hydrolysis
This compoundMsCl, Et₃N, CH₂Cl₂Methyl 4-(methylsulfonyloxy)-5-iodonicotinateO-Sulfonylation
4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylateCH₃I, Triethylamine, DMF, 50°CMethyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylateS-Methylation

Strategies for Modifying the Pyridine Core

Alterations to the pyridine core of this compound are crucial for fine-tuning the electronic and steric properties of the molecule. One approach involves the synthesis of polysubstituted pyridines through cycloaddition reactions. While not a direct modification of the pre-existing nicotinate (B505614), these methods provide access to similarly substituted pyridine rings. For example, a formal [4+2] cycloaddition of ketones and imines has been developed for the synthesis of polysubstituted pyridines.

Design and Synthesis of Advanced Iodinated Nicotinate Scaffolds

Building upon the fundamental derivatization strategies, researchers have focused on creating more complex and advanced scaffolds incorporating the iodinated nicotinate moiety.

Introduction of Additional Substituents

The introduction of additional substituents onto the pyridine ring can be achieved through various methods. For compounds that can exist in a pyridone tautomeric form, alkylation reactions can introduce substituents on the nitrogen or oxygen atoms. For instance, the alkylation of a related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate with methyl iodide has been studied, showing that both O- and N-methylation can occur, with the regioselectivity being influenced by the reaction conditions. mdpi.com

Formation of Polycyclic Systems Incorporating the Nicotinate Moiety

The construction of fused ring systems represents a significant step in increasing the structural complexity and rigidity of the nicotinate scaffold. One strategy involves the (4+3) cycloaddition of oxidopyridinium ions, which can be generated from hydroxypyridine derivatives. For example, oxidopyridinium salts derived from 5-hydroxynicotinic acid have been shown to undergo cycloaddition with dienes to form 7-azabicyclo[4.3.1]decane derivatives. orgsyn.org This approach offers a convergent method to generate complex polycyclic structures. orgsyn.org

Another approach involves the ring-opening and subsequent recyclization of related pyridone derivatives. For example, 3-hydroxy-3,4-dihydropyrido[2,1-c] ub.edunih.govoxazine-1,8-diones, synthesized from 5-acyl-4-pyrone-2-carboxylates, can undergo ring-opening transformations to generate polycyclic pyridones. nih.govmdpi.com The outcome of these reactions is highly dependent on the nature of the binucleophile used in the cyclization step. nih.gov

PrecursorReaction TypeResulting Scaffold
5-Hydroxynicotinic acid derivative(4+3) Cycloaddition7-Azabicyclo[4.3.1]decane system
5-Acyl-4-pyrone-2-carboxylateANRORC followed by ring-opening/recyclizationPolycyclic Pyridone

Regioselective Derivatization Methodologies

The presence of multiple reactive sites on the this compound ring necessitates the use of regioselective derivatization methods to achieve controlled synthesis of specific isomers.

The inherent reactivity of the different functional groups can be exploited to achieve regioselectivity. For example, in the alkylation of related 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate, S-methylation occurs under milder conditions, while subsequent alkylation under more forcing conditions can lead to a mixture of O- and N-methylated products. mdpi.com The regioselectivity of such reactions can be influenced by factors such as the solvent and the base used. mdpi.com

The hydroxyl group can direct electrophilic substitution to specific positions on the pyridine ring. For instance, the enzymatic hydroxylation of 4-hydroxypyridine (B47283) to pyridine-3,4-diol (B75182) by 4-hydroxypyridine 3-hydroxylase demonstrates high regioselectivity. nih.gov While this is a biological example, it highlights the potential for directed functionalization.

Furthermore, the strategic use of protecting groups can be employed to block certain reactive sites while transformations are carried out at other positions, ensuring high regioselectivity in the synthesis of complex derivatives.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, including Methyl 4-hydroxy-5-iodonicotinate. Through the application of one-dimensional and two-dimensional NMR experiments, a comprehensive picture of the proton and carbon framework can be assembled.

One-dimensional ¹H NMR spectroscopy of this compound is anticipated to show distinct signals for the two aromatic protons on the pyridine (B92270) ring and the methyl protons of the ester group. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the ester group and the iodine atom, as well as the electron-donating character of the hydroxyl group. The methyl protons would appear as a singlet, typically in the range of 3.5-4.0 ppm.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum would display signals for the six carbon atoms of the pyridine ring and the one carbon of the methyl group. The carbon atoms directly attached to the iodine, oxygen, and nitrogen atoms will exhibit characteristic chemical shifts.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H28.0 - 8.5-
H67.5 - 8.0-
OCH₃3.8 - 4.050 - 55
C2-145 - 150
C3-120 - 125
C4-160 - 165
C5-90 - 95
C6-140 - 145
C=O-165 - 170

Note: The predicted chemical shifts are estimates based on general principles and data for similar compounds. Actual experimental values may vary.

Pyridine derivatives containing a hydroxyl group at the 4-position can exist in tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-oxo) form. In the case of this compound, this equilibrium would be between the 4-hydroxypyridine (B47283) form and the corresponding 1,4-dihydropyridin-4-one tautomer. NMR spectroscopy is a powerful tool to investigate this phenomenon. The chemical shifts of the ring protons and carbons are sensitive to the tautomeric state. For instance, the chemical shift of the C4 carbon would be significantly different in the enol (around 160-165 ppm) and keto (closer to 180 ppm) forms. The presence of two sets of signals in the NMR spectra, corresponding to both tautomers, would provide direct evidence for the equilibrium. The ratio of the tautomers can be determined by integrating the respective signals. The position of the equilibrium can be influenced by factors such as the solvent, temperature, and pH.

Variable Temperature (VT) NMR studies can provide further insights into the tautomeric equilibrium and any dynamic processes occurring in the molecule, such as restricted rotation around single bonds. By acquiring NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and signal line shapes. If the tautomeric exchange is slow on the NMR timescale at low temperatures, separate signals for each tautomer might be observed. As the temperature increases, the rate of exchange may increase, leading to coalescence of the signals into a single averaged signal. The analysis of the line shapes at different temperatures can be used to determine the thermodynamic and kinetic parameters of the tautomeric exchange process.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for its functional groups. A broad absorption band in the IR spectrum in the region of 3200-2500 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, potentially involved in hydrogen bonding. The C=O stretching vibration of the ester group would give rise to a strong absorption band in the IR spectrum, typically in the range of 1730-1710 cm⁻¹. The C-O stretching vibration of the ester would be observed around 1300-1200 cm⁻¹.

The vibrations of the pyridine ring will result in a series of bands in the fingerprint region (below 1600 cm⁻¹). The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ region. The C-I stretching vibration would be found at lower frequencies, typically below 600 cm⁻¹.

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
O-HStretching3200 - 2500 (broad)
C=O (ester)Stretching1730 - 1710
C=C, C=N (ring)Stretching1600 - 1400
C-O (ester)Stretching1300 - 1200
C-IStretching< 600

To achieve a more detailed and accurate assignment of the vibrational modes, experimental IR and Raman spectra can be correlated with theoretically computed spectra. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to predict the vibrational frequencies and intensities of a molecule. By comparing the calculated spectrum with the experimental one, a one-to-one correspondence between the observed bands and the specific atomic motions can be established. This approach is particularly useful for complex molecules like this compound, where many vibrational modes can overlap. The theoretical calculations can also aid in the identification of different conformers or tautomers, as they would have distinct calculated vibrational spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for analyzing molecules containing chromophores—parts of a molecule that absorb light.

The structure of this compound contains a substituted pyridine ring, which acts as a chromophore. The absorption of UV light excites electrons from lower energy molecular orbitals to higher energy ones. The primary electronic transitions expected for this compound are:

π → π (pi to pi-star) transitions:* These occur within the aromatic pyridine ring, where electrons in bonding π-orbitals are promoted to anti-bonding π*-orbitals. These transitions are typically of high intensity.

n → π (n to pi-star) transitions:* These involve the promotion of non-bonding electrons (n-electrons), located on the nitrogen and oxygen atoms, to anti-bonding π-orbitals of the aromatic ring. These transitions are generally of lower intensity compared to π → π transitions.

The combination of the pyridine ring with hydroxyl, iodo, and methyl ester substituents creates a conjugated system that influences the energy of these transitions and thus the maximum absorption wavelengths (λmax). While specific experimental values are not publicly available, analysis of similar aromatic structures suggests that the absorption maxima would likely occur in the 200-400 nm range. researchgate.net

The polarity of the solvent used to dissolve a sample can significantly influence its UV-Vis absorption spectrum, a phenomenon known as solvatochromism. youtube.com The position, and sometimes the intensity, of absorption bands can shift due to interactions between the solvent and the solute molecules. slideshare.net

For this compound, the following solvent effects can be anticipated:

Polar Protic Solvents (e.g., ethanol, water): These solvents can form hydrogen bonds with the lone pair of electrons on the heterocyclic nitrogen atom and with the hydroxyl group. Such interactions can stabilize the non-bonding (n) orbitals. This stabilization increases the energy gap for an n → π* transition, leading to a shift to a shorter wavelength (a hypsochromic or blue shift). libretexts.org

Effect on π → π Transitions:* The effect of solvent polarity on π → π* transitions is more variable. Hydrogen bonding can stabilize both the π and π* orbitals, but often to different extents. libretexts.org Depending on whether the ground state or the excited state is more stabilized, the absorption may shift to either a longer wavelength (a bathochromic or red shift) or a shorter wavelength (a hypsochromic shift). youtube.comresearchgate.net

The analysis of these shifts in a variety of solvents can provide valuable information about the nature of the electronic transitions involved. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) measures the mass of an ion with very high precision, typically to four or more decimal places. This accuracy allows for the determination of the unique elemental composition of a molecule, distinguishing it from other molecules that may have the same nominal mass. For this compound, HRMS is the definitive method for confirming its molecular formula, C₇H₆INO₃. The theoretical (calculated) monoisotopic mass can be compared to the experimentally measured mass; a close match provides strong evidence for the proposed formula. acs.org

Molecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion Adduct [M+H]⁺
C₇H₆INO₃278.9387279.9465

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific precursor ion is selected, fragmented, and the resulting product ions are analyzed. This technique provides detailed structural information by revealing how the molecule breaks apart. nih.govnih.gov The fragmentation of the ionized this compound would likely proceed through several predictable pathways based on the relative strengths of its chemical bonds.

The electron impact (EI) or electrospray ionization (ESI) induced fragmentation could involve:

Loss of the Iodine Atom: The carbon-iodine bond is relatively weak and can cleave to lose an iodine radical (I•), resulting in a fragment ion at m/z 152. The presence of an ion at m/z 127 (I⁺) is also indicative of an iodine-containing compound. docbrown.info

Fragmentation of the Ester Group: Common fragmentation pathways for methyl esters include the loss of a methoxy (B1213986) radical (•OCH₃) to yield an acylium ion, or the loss of the entire methoxycarbonyl group.

Ring Cleavage: Following initial fragmentations, the pyridine ring itself can undergo cleavage. researchgate.netsapub.org

These fragmentation patterns allow chemists to piece together the molecular structure, confirming the connectivity of the atoms. nih.gov

Precursor Ion [M+H]⁺ (m/z)Proposed Neutral LossProposed Fragment (m/z)Structural Interpretation
279.9H₂O261.9Loss of water
279.9CH₃OH247.9Loss of methanol (B129727) from ester and hydroxyl group
279.9CO251.9Loss of carbon monoxide
279.9I•152.0Loss of iodine radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.

The analysis would yield a detailed model of the molecule in the solid state, providing precise measurements of:

Bond Lengths: The exact distances between bonded atoms.

Bond Angles: The angles formed between adjacent chemical bonds.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Furthermore, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes identifying and characterizing intermolecular interactions, such as hydrogen bonding (e.g., between the hydroxyl group of one molecule and the nitrogen atom or carbonyl oxygen of a neighboring molecule) and other non-covalent forces that govern the crystal packing.

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of a molecule describes how individual molecules are arranged in a three-dimensional lattice. This arrangement is governed by a variety of intermolecular interactions, which are non-covalent forces that hold the molecules together. For this compound, several key interactions would be anticipated and analyzed.

The primary intermolecular forces expected to play a significant role in the crystal packing of this compound are hydrogen bonds and halogen bonds. The hydroxyl group (-OH) is a strong hydrogen bond donor, while the pyridinic nitrogen and the carbonyl oxygen of the ester group are potential hydrogen bond acceptors. It would be expected that strong O-H···N or O-H···O=C hydrogen bonds would be a dominant feature in the crystal structure, likely forming chains or dimeric motifs that organize the molecules in a specific orientation.

The analysis would also consider weaker interactions, such as π-π stacking between the pyridine rings and van der Waals forces, which collectively contribute to the cohesion of the crystal. The elucidation of these interactions would involve a detailed examination of the intermolecular distances and angles determined from the X-ray diffraction data.

Elucidation of Bond Lengths, Bond Angles, and Torsional Angles

A detailed analysis of the single-crystal X-ray diffraction data would provide precise measurements of the intramolecular geometry of this compound. This includes the lengths of all covalent bonds, the angles between these bonds, and the torsional angles that describe the conformation of the molecule.

Bond Lengths: The bond lengths within the pyridine ring would be expected to reflect its aromatic character. The C-I bond length would be a key parameter, providing insight into the nature of the carbon-iodine interaction. The bond lengths within the methyl ester group (C-O, C=O) and the hydroxyl group (C-O, O-H) would also be determined with high precision.

Bond Angles: The bond angles within the pyridine ring would likely deviate slightly from the ideal 120° for a perfect hexagon due to the presence of the nitrogen atom and the substituents. The angles around the ester and hydroxyl groups would define their orientation relative to the pyridine ring.

Torsional Angles: Torsional angles (or dihedral angles) are crucial for describing the three-dimensional shape of the molecule. A key torsional angle would be the one defining the rotation of the methyl ester group relative to the plane of the pyridine ring. This would reveal whether the ester group is co-planar with the ring or twisted out of the plane, which has implications for electronic conjugation and steric hindrance.

The data obtained from such an analysis would be presented in detailed tables to provide a comprehensive and quantitative description of the molecular structure of this compound.

Table of Expected Bond Lengths

BondExpected Length (Å)
C-I~2.10
C-O (hydroxyl)~1.36
C-O (ester)~1.34
C=O (ester)~1.21
C-N (pyridine)~1.34
C-C (pyridine)~1.39

Table of Expected Bond Angles

AngleExpected Angle (°)
C-C-I~120
C-C-O (hydroxyl)~120
O-C-C (ester)~110
C-O-C (ester)~116
C-N-C (pyridine)~117

Computational and Theoretical Chemistry Studies of Methyl 4 Hydroxy 5 Iodonicotinate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Optimizations

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. By optimizing the geometry of Methyl 4-hydroxy-5-iodonicotinate using DFT, researchers could determine the most stable arrangement of its atoms. This would involve calculating key structural parameters.

Table 1: Hypothetical Optimized Geometrical Parameters of this compound using DFT

ParameterBond/AngleCalculated Value
Bond LengthC2-C3---
C3-C4---
C4-O---
C5-I---
C3-C(O)OCH3---
Bond AngleC2-C3-C4---
C3-C4-C5---
C4-C5-C6---
Dihedral AngleC2-C3-C4-C5---
H-O-C4-C5---

No published data is available to populate this table.

Hartree-Fock (HF) Methods for Comparative Analysis

The Hartree-Fock (HF) method is another foundational quantum mechanical approach. While generally less accurate than DFT for many applications due to its neglect of electron correlation, a comparative analysis between DFT and HF results can provide valuable insights into the electronic nature of the molecule.

Table 2: Hypothetical Comparison of Geometrical Parameters from DFT and HF Methods

ParameterDFT (e.g., B3LYP/6-311G(d,p))HF (e.g., 6-311G(d,p))
Bond Length C4-O (Å)------
Bond Length C5-I (Å)------
Total Energy (Hartree)------

No published data is available to populate this table.

Basis Set Selection and its Impact on Computational Accuracy

The choice of a basis set is crucial in quantum chemical calculations as it dictates the mathematical functions used to describe the electron orbitals. The accuracy of the results is highly dependent on the size and type of the basis set employed. A study on this compound would ideally investigate a range of basis sets to assess the convergence of the calculated properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability.

Prediction of Chemical Reactivity and Stability

A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of these frontier orbitals would allow for predictions about how this compound might behave in chemical reactions.

Table 3: Hypothetical Frontier Molecular Orbital Energies and Related Descriptors

ParameterValue (eV)
HOMO Energy---
LUMO Energy---
HOMO-LUMO Gap---
Ionization Potential---
Electron Affinity---
Electronegativity---
Chemical Hardness---
Chemical Softness---

No published data is available to populate this table.

Electrophilic and Nucleophilic Sites Prediction

The distribution of the HOMO and LUMO across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO is associated with the ability to accept electrons (electrophilicity). A molecular electrostatic potential (MEP) map would further visualize the electron-rich and electron-poor regions of the molecule.

Spectroscopic Property Simulations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to predict the spectroscopic properties of molecules. By calculating the electronic structure, DFT can simulate infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra, which can then be compared with experimental data for validation. nih.gov

Theoretical spectra are typically calculated using DFT methods, such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). nih.govnih.gov

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies are calculated from the optimized molecular geometry. These calculations predict the positions of absorption bands corresponding to specific bond vibrations, such as O-H stretching, C=O stretching, C-N stretching, and C-I stretching. It is a common practice that DFT methods tend to overestimate vibrational frequencies, necessitating the use of a scaling factor (often around 0.96) for better alignment with experimental data. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict ¹H and ¹³C NMR chemical shifts. nih.gov These calculations provide theoretical values for the resonance of each unique proton and carbon atom in the molecule relative to a standard reference like tetramethylsilane (B1202638) (TMS).

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is employed to calculate the electronic transitions of the molecule. nih.gov This method predicts the wavelengths of maximum absorption (λmax) by simulating the excitation of electrons from lower to higher energy orbitals, which is useful for understanding the molecule's chromophores.

Table 1: Predicted Spectroscopic Data for this compound (Hypothetical) This table is illustrative of typical computational outputs.

Spectrum TypeParameterPredicted ValueFunctional Group/Atom
IRVibrational Frequency (cm⁻¹)~3400-3500 (Broad)O-H Stretch
IRVibrational Frequency (cm⁻¹)~1700-1720C=O (Ester) Stretch
IRVibrational Frequency (cm⁻¹)~1550-1600Aromatic C=C/C=N Stretch
¹H NMRChemical Shift (ppm)~10-12-OH Proton
¹H NMRChemical Shift (ppm)~7.5-8.5Pyridine (B92270) Ring Protons
¹H NMRChemical Shift (ppm)~3.8-4.0-OCH₃ Protons
¹³C NMRChemical Shift (ppm)~165-170C=O (Ester) Carbon
¹³C NMRChemical Shift (ppm)~80-90C-I Carbon
UV-Visλmax (nm)~280-320π → π* Transitions

The validation of computational models is achieved by comparing the theoretically predicted spectra with those obtained experimentally. nih.gov For instance, a recorded FT-IR spectrum of a synthesized sample of this compound would be compared to the scaled theoretical wavenumbers. A high degree of correlation between the predicted and experimental peak positions and relative intensities confirms the accuracy of the computational method and the optimized molecular structure. nih.gov Similarly, experimental ¹H and ¹³C NMR spectra recorded on a spectrometer are used to validate the chemical shifts predicted by the GIAO method. nih.gov Discrepancies can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not always fully accounted for in gas-phase theoretical calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable computational tool for visualizing the charge distribution and predicting the reactive sites of a molecule. researchgate.netnih.gov The MEP surface maps the electrostatic potential onto the electron density surface, using a color gradient to indicate different charge regions. researchgate.net

Red/Yellow Regions: These colors indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, these regions are expected to be concentrated around the electronegative oxygen atoms of the hydroxyl and carbonyl groups, as well as the nitrogen atom in the pyridine ring. These sites are susceptible to electrophilic attack. nih.gov

Blue Regions: This color signifies areas of positive electrostatic potential (electron-poor regions). These are typically found around hydrogen atoms, particularly the acidic proton of the hydroxyl group and the protons attached to the aromatic ring. These sites are prone to nucleophilic attack. nih.gov

Green/White Regions: These areas represent neutral or near-zero potential and typically correspond to the nonpolar parts of the molecule. nih.gov

The MEP map for this compound provides crucial insights into its intermolecular interaction patterns, highlighting the locations for hydrogen bonding and other electrostatic interactions. researchgate.net

Molecular Docking Simulations for Ligand-Biomolecule Interaction Hypotheses

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein or receptor. researchgate.net This method is instrumental in structure-based drug design for generating hypotheses about the biological activity of compounds like this compound. alliedacademies.org

Docking simulations place the flexible ligand into the binding site of a rigid or flexible protein target. The process explores numerous possible conformations and orientations of the ligand within the active site. For this compound, the predicted interactions would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine nitrogen can act as hydrogen bond acceptors.

Hydrophobic Interactions: The pyridine ring can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonding: The iodine atom can participate in halogen bonds, a specific type of non-covalent interaction with electron-donating atoms like oxygen or nitrogen in the protein's active site.

These predicted interactions help to build a hypothesis about which specific amino acid residues are critical for binding and how the ligand is stabilized within the receptor's active site.

Table 2: Potential Intermolecular Interactions of this compound in a Protein Binding Site

Functional Group in LigandType of InteractionPotential Interacting Amino Acid Residue(s)
Hydroxyl (-OH) GroupHydrogen Bond DonorAspartate, Glutamate, Serine, Threonine
Carbonyl (C=O) GroupHydrogen Bond AcceptorLysine, Arginine, Serine, Histidine
Pyridine NitrogenHydrogen Bond AcceptorSerine, Threonine, Tyrosine
Pyridine RingHydrophobic/π-π StackingPhenylalanine, Tyrosine, Tryptophan, Leucine
Iodine AtomHalogen BondingBackbone Carbonyl Oxygen, Aspartate, Glutamate

The success of a molecular docking simulation relies on two key components: the search algorithm and the scoring function. nih.gov

Search Algorithms: These algorithms are responsible for generating a wide range of ligand poses within the protein's binding site. Common search algorithms include:

Monte Carlo Methods: These involve random changes to the ligand's position, orientation, and conformation, with each new state being accepted or rejected based on an energy criterion. nih.gov

Genetic Algorithms: Inspired by evolution, these algorithms use "populations" of ligand poses that "evolve" over generations through crossover and mutation operations to find the optimal binding mode. nih.gov

Systematic Searches: These methods systematically explore the conformational space of the ligand, although they can be computationally intensive. researchgate.net

Scoring Functions: After the search algorithm generates poses, a scoring function is used to estimate the binding affinity for each pose and rank them. nih.gov These functions approximate the binding free energy, with lower energy scores typically indicating more favorable binding. jbcpm.com Scoring functions can be based on molecular mechanics force fields, empirical data, or knowledge-based potentials. The evaluation of a docking protocol often involves comparing the top-ranked pose to a known experimental structure (if available) or assessing the ability of the scoring function to distinguish known active compounds from inactive ones. nih.gov

Role As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Heterocyclic Compounds

The strategic placement of functional groups on the pyridine (B92270) ring of methyl 4-hydroxy-5-iodonicotinate makes it an ideal starting material for the synthesis of a variety of complex heterocyclic compounds. The presence of the iodine atom at the 5-position is particularly noteworthy, as it serves as a handle for the introduction of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions.

One of the most powerful applications of this intermediate is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the iodine atom can be readily displaced by a wide range of organic substituents by reacting with boronic acids in the presence of a palladium catalyst. This method facilitates the synthesis of 5-aryl or 5-heteroaryl substituted nicotinic acid derivatives, which are common motifs in medicinally important compounds.

Furthermore, the hydroxyl group at the 4-position can be exploited for various chemical modifications. It can be alkylated or acylated to introduce further diversity, or it can be converted into a triflate or other leaving group to enable nucleophilic aromatic substitution reactions. This dual reactivity of the hydroxyl and iodo groups allows for a stepwise and controlled elaboration of the pyridine core, leading to the construction of highly functionalized and complex heterocyclic systems that would be challenging to synthesize through other routes.

Scaffold for the Development of Advanced Functional Molecules

The inherent structural features of this compound make it an excellent scaffold for the development of advanced functional molecules with tailored properties. The term "scaffold" in this context refers to the core molecular framework upon which additional chemical functionalities can be systematically built. The pyridine ring itself is a privileged scaffold in medicinal chemistry, known for its presence in numerous bioactive compounds.

By strategically modifying the three key functional groups—the methyl ester, the hydroxyl group, and the iodine atom—researchers can fine-tune the electronic and steric properties of the resulting molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. Simultaneously, the iodine atom can be utilized in transition-metal-catalyzed reactions to introduce a diverse array of substituents.

This modular approach allows for the rapid generation of a multitude of derivatives from a single, readily accessible starting material. The ability to systematically alter the peripheral functionality around the core pyridine scaffold is a powerful strategy in drug discovery and materials science for optimizing molecular properties such as biological activity, selectivity, or photophysical characteristics.

Application in Multistep Organic Transformations

The utility of this compound extends to its application in complex, multistep organic transformations. Its multifunctional nature allows it to participate in a sequence of reactions, where each functional group is addressed in a specific order to build up molecular complexity. This controlled, stepwise approach is a cornerstone of modern organic synthesis.

An illustrative synthetic sequence could begin with a Suzuki or Sonogashira coupling at the 5-position to install a key carbon-based fragment. The hydroxyl group at the 4-position could then be used to direct further reactions or be transformed into another functional group. For example, it could be converted to a triflate, setting the stage for a subsequent cross-coupling reaction or a nucleophilic substitution. Finally, the methyl ester at the 3-position can be saponified to the carboxylic acid and then converted to an amide or other functional group.

This capacity for sequential and chemoselective reactions makes this compound a valuable relay-station in a longer synthetic route. Its pre-installed functionality and predictable reactivity patterns provide synthetic chemists with a reliable and versatile tool for the efficient construction of intricate target molecules, including natural products and novel pharmaceutical agents.

Exploration of Molecular Interactions with Biological Targets Mechanistic Focus

Studies on Enzyme Binding and Inhibition Mechanisms

There is currently no published research investigating the binding of Methyl 4-hydroxy-5-iodonicotinate to any enzyme. Consequently, its inhibition mechanisms remain uncharacterized.

Characterization of Ligand-Enzyme Interactions at the Molecular Level

No studies have been found that characterize the interactions between this compound and any enzyme at the molecular level. Research in this area would typically involve techniques such as X-ray crystallography, NMR spectroscopy, or isothermal titration calorimetry to elucidate the specific binding modes and affinities. The absence of such data means that the potential for this compound to act as an enzyme inhibitor or modulator is entirely unknown.

Computational Approaches to Enzyme Active Site Binding (e.g., Molecular Docking)

A thorough search for computational studies, including molecular docking simulations, involving this compound has revealed no published work. Molecular docking is a powerful tool for predicting the binding orientation and affinity of a ligand to a target protein. Such studies would provide valuable theoretical insights into which enzymes this compound might interact with, thereby guiding future experimental research. The lack of any such computational analysis leaves a significant void in our understanding of its potential biological targets.

Receptor-Ligand Binding Studies (Mechanism-Oriented)

There are no available scientific reports on receptor-ligand binding studies for this compound. The affinity and selectivity of this compound for any known receptor are yet to be determined. Mechanism-oriented binding studies are crucial for understanding the potential pharmacological effects of a compound, and the absence of this information for this compound means its potential as a receptor agonist or antagonist remains unexplored.

Investigation of Protein Modification Pathways Triggered by the Compound

No investigations into protein modification pathways initiated by this compound have been documented in the scientific literature. Such studies would explore whether the compound can covalently or non-covalently modify proteins, potentially altering their function. The reactive nature of the iodo- and hydroxyl- groups on the pyridine (B92270) ring could theoretically allow for interactions with protein residues, but without experimental evidence, this remains purely speculative.

Future Research Directions and Unexplored Avenues for Methyl 4 Hydroxy 5 Iodonicotinate

Development of Novel Synthetic Routes with Enhanced Efficiency and Atom Economy

While Methyl 4-hydroxy-5-iodonicotinate is commercially available, detailed synthetic preparations are not widely reported in the literature, indicating an opportunity for significant methodological development. Future research should focus on creating novel, efficient, and sustainable synthetic pathways.

A primary avenue for exploration is the late-stage functionalization of readily available precursors. For instance, a plausible route involves the direct iodination of methyl 4-hydroxynicotinate. Research into various iodinating agents and reaction conditions could optimize yield and selectivity, avoiding the need for protecting groups.

Furthermore, modern synthetic strategies such as multicomponent reactions (MCRs) offer a powerful approach to constructing the pyridine (B92270) core with high atom economy. acs.orgresearchgate.net A potential three-component reaction could involve precursors that assemble the substituted pyridine ring in a single, efficient step. acs.org The development of catalytic versions of these syntheses, perhaps using earth-abundant metals like cobalt or iron, would further enhance their green chemistry credentials. acs.orgrsc.org

Future work should systematically evaluate potential routes using established green chemistry metrics.

Table 1: Comparison of Potential Synthetic Strategies

Synthetic Strategy Potential Advantages Key Research Challenge Green Metrics to Optimize
Iodination of Precursor Direct, potentially one step. Controlling regioselectivity, finding mild conditions. Atom Economy, E-Factor.
Multicomponent Reaction High convergence and complexity from simple starting materials. Discovery of suitable reaction components and catalysts. Atom Economy, Reaction Mass Efficiency.

| Catalytic Cycloaddition | High efficiency and potential for asymmetric synthesis. | Catalyst development and substrate scope. | Catalyst Turnover Number, E-Factor. |

Exploration of Underutilized Reactivity Modes

The reactivity of this compound is largely unexplored. Its structure suggests several modes of reactivity that could be exploited for the synthesis of more complex molecules.

The 4-hydroxy group is expected to exist in a tautomeric equilibrium with its 4-pyridone form. This tautomerism is highly sensitive to the solvent and electronic environment and is crucial for its reactivity. This duality has not been studied for this specific molecule and could be harnessed for selective N- or O-alkylation or arylation. researchgate.net

The iodine atom at the C5 position is a key site for functionalization. It is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of diverse aryl, alkyl, or amino groups. acs.org Additionally, the iodine can act as a potent halogen-bond donor, a feature yet to be explored for this molecule. nih.gov The combination of hypervalent iodine chemistry with photoredox catalysis could also open new reaction pathways. youtube.com

Table 2: Potential Reactivity of Functional Groups

Functional Group Potential Reaction Type Potential Outcome
4-Hydroxy/Pyridone O-Alkylation / N-Alkylation Synthesis of ether or N-substituted pyridone derivatives.
Iodine (C5) Palladium-Catalyzed Cross-Coupling Introduction of new C-C or C-N bonds.
Iodine (C5) Halogen Bonding Formation of supramolecular structures. nih.gov
Ester (C3) Hydrolysis, Amidation Conversion to carboxylic acid or amide derivatives.

| Pyridine Ring | Nucleophilic Aromatic Substitution | Replacement of the iodine or other groups under specific conditions. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of this compound before extensive lab work is undertaken. Density Functional Theory (DFT) calculations, for instance, can provide deep insights into its structure and behavior. nih.govbldpharm.com

Future computational studies should focus on:

Tautomeric Equilibrium: Calculating the relative energies of the 4-hydroxy and 4-pyridone tautomers in various solvents to predict the dominant form under different conditions.

Molecular Properties: Determining key parameters such as the HOMO-LUMO energy gap, dipole moment, and electrostatic potential map to predict reactivity and potential for intermolecular interactions. bldpharm.com

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra to aid in the characterization of the molecule and its reaction products. nih.govresearchgate.net

Reaction Mechanisms: Modeling potential reaction pathways, such as cross-coupling or substitution reactions, to understand transition states and predict product outcomes.

These predictive models can significantly accelerate the discovery process, allowing researchers to target the most promising synthetic routes and applications. acs.org

Integration into Supramolecular Chemistry or Material Science Scaffolds

The unique functionalities of this compound make it an attractive building block, or tecton, for supramolecular chemistry and materials science. nih.gov Its potential has not yet been tapped in these fields.

The molecule possesses both a hydrogen-bond donor/acceptor site (the hydroxy/pyridone group) and a halogen-bond donor (the iodine atom). This combination is ideal for designing complex, multi-component supramolecular assemblies. nih.govacs.org The pyridine-iodine interaction, in particular, is a well-established and directionally specific non-covalent bond that can be used to construct predictable 1D, 2D, or 3D architectures. acs.org

Future research could explore the co-crystallization of this compound with complementary molecules to form novel crystalline materials with interesting properties, such as:

Liquid Crystals: The rigid pyridine core could be functionalized to induce mesophase behavior.

Porous Materials: Self-assembly into porous networks could lead to materials for gas storage or separation.

Conductive Materials: Integration into charge-transfer complexes could yield new organic electronic materials. acs.org

The development of imidazo[1,2-a]pyridine (B132010) derivatives, which have applications in materials science, could also be an interesting avenue. nih.gov

Methodological Advancements in Spectroscopic and Analytical Characterization

A thorough characterization of this compound using advanced spectroscopic methods is essential for underpinning all other areas of research. While standard techniques like NMR and IR are fundamental, more sophisticated methods could provide deeper structural insights. youtube.com

Future work should include:

Advanced NMR: Employing two-dimensional NMR techniques (COSY, HSQC, HMBC) to unambiguously assign all proton and carbon signals. Solid-state NMR could be used to study the tautomeric form and intermolecular interactions in the solid phase.

X-ray Crystallography: Growing single crystals and performing X-ray diffraction analysis would provide definitive proof of the molecular structure in the solid state, including bond lengths, bond angles, and intermolecular packing, confirming the dominant tautomer and any hydrogen/halogen bonding. nih.gov

High-Resolution Mass Spectrometry (HRMS): Confirming the exact molecular formula. nih.gov

Advanced Vibrational Spectroscopy: Utilizing techniques like infrared action spectroscopy in cryogenic ion traps to study the intrinsic properties of the isolated molecule and its fragmentation pathways, providing benchmark data for computational models. rsc.org

A comprehensive spectroscopic and analytical profile will serve as a crucial reference for all future synthetic and materials-based studies.

Q & A

Basic: What are the recommended methods for synthesizing Methyl 4-hydroxy-5-iodonicotinate, and how can purity be verified?

Methodological Answer:
Synthesis typically involves iodination and esterification steps. For example, starting with a hydroxy-substituted nicotinic acid derivative, iodine is introduced under acidic conditions, followed by methylation using methanol and a catalyst like sulfuric acid . Purity verification requires spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : Confirm structural integrity by analyzing chemical shifts (e.g., aromatic protons, ester methyl groups) .
  • Mass Spectrometry (MS) : Validate molecular weight and detect impurities via fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC) : Quantify purity by comparing retention times to standards .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR : Identify functional groups (e.g., hydroxyl, ester, iodine substituents) and confirm regiochemistry .
  • Infrared (IR) Spectroscopy : Detect O–H (hydroxyl) and C=O (ester) stretching frequencies .
  • X-ray Crystallography : Resolve 3D molecular structure if single crystals are obtainable .
  • Elemental Analysis : Verify iodine content and stoichiometry .

Advanced: How should researchers design experiments to investigate the reactivity of this compound under varying conditions?

Methodological Answer:

  • Controlled Variable Testing : Systematically alter reaction parameters (temperature, solvent polarity, pH) to assess stability and reactivity. For example, test iodination efficiency in polar aprotic vs. protic solvents .
  • Kinetic Studies : Monitor reaction progress via time-resolved HPLC or UV-Vis spectroscopy to determine rate constants .
  • Control Experiments : Include non-iodinated analogs to isolate iodine’s electronic effects .
  • Documentation : Adhere to standardized reporting (e.g., Beilstein Journal guidelines) to ensure reproducibility .

Advanced: What strategies are recommended for resolving contradictions in data regarding the biological activity of this compound?

Methodological Answer:

  • Meta-Analysis : Compare datasets across studies using tools like PRISMA guidelines to identify methodological discrepancies (e.g., assay conditions, cell lines) .
  • Dose-Response Curves : Re-evaluate activity across concentration gradients to confirm specificity .
  • Independent Validation : Reproduce experiments in separate labs to rule out technical artifacts .
  • Structural Confirmation : Re-analyze compound identity and purity in conflicting studies via NMR/MS .

Advanced: How can structural analogs of this compound be systematically compared to identify structure-activity relationships?

Methodological Answer:

  • Computational Modeling : Use DFT calculations or molecular docking to predict electronic and steric effects of substituents (e.g., iodine vs. chlorine) .
  • Comparative Tables : Tabulate analogs with metrics like similarity scores, bioactivity data, and substituent positions (see Table 3 in for a template).
  • In Vitro Assays : Test analogs in parallel for target binding (e.g., receptor affinity) and metabolic stability .

Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood to prevent inhalation of volatile byproducts .
  • Waste Disposal : Collect iodine-containing waste separately for approved hazardous disposal .
  • Emergency Protocols : Maintain access to eyewash stations and neutralize spills with inert absorbents .

Advanced: What methodologies are optimal for studying the stability and degradation products of this compound under different storage conditions?

Methodological Answer:

  • Accelerated Stability Testing : Expose the compound to elevated temperatures/humidity and monitor degradation via LC-MS .
  • Forced Degradation Studies : Use UV light, oxidizing agents, or acidic/basic conditions to identify degradation pathways .
  • Statistical Analysis : Apply Arrhenius equations to predict shelf life under standard storage .

Advanced: How can researchers integrate this compound into multi-step synthetic pathways while minimizing side reactions?

Methodological Answer:

  • Protecting Groups : Temporarily block the hydroxyl group during iodination or esterification to prevent undesired cross-reactivity .
  • Catalytic Optimization : Screen palladium or copper catalysts for selective coupling reactions (e.g., Suzuki-Miyaura) .
  • In Situ Monitoring : Use real-time techniques like FTIR or reaction calorimetry to detect intermediates and adjust conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.